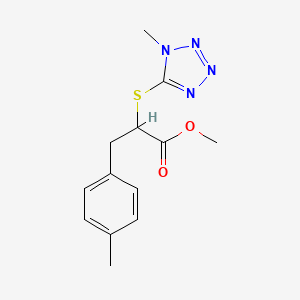
Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate is an organic compound that belongs to the class of sulfanylpropanoates This compound is characterized by the presence of a tetrazole ring, a methylphenyl group, and a sulfanylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile compound under acidic or basic conditions.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a methyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.
Formation of the Sulfanylpropanoate Moiety: The sulfanylpropanoate moiety can be synthesized by reacting a thiol with a propanoate ester under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tetrazole ring or to modify the sulfanyl group.
Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfanyl groups or removal of the tetrazole ring.
Substitution: Various substituted methylphenyl derivatives.
Scientific Research Applications
Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring and sulfanyl group may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methylphenyl)-2-(1H-tetrazol-5-yl)sulfanylpropanoate: Similar structure but with a different tetrazole ring configuration.
Ethyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Uniqueness
Methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and sulfanyl group makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-4-6-10(7-5-9)8-11(12(18)19-3)20-13-14-15-16-17(13)2/h4-7,11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPCXEWFLJOYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)SC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














